((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate
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Overview
Description
((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its presence in many biologically active compounds. The compound’s structure includes a pyrrolidine ring substituted with a methanol group and an M-tolyl group, and it is often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a multicomponent reaction involving β-ketoesters, benzylamines, aromatic aldehydes, and nitromethane.
Substitution Reactions:
Methanol Group Addition: The methanol group is introduced via a reduction reaction, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the pyrrolidine derivative with oxalic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Varied depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as a building block for the production of various functional materials .
Mechanism of Action
The mechanism of action of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways .
Comparison with Similar Compounds
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as polysubstituted pyrroles, share similar structural features and biological activities.
Pyran Derivatives: Pyran compounds, which also contain a heterocyclic ring, exhibit similar chemical reactivity and are used in various applications.
Uniqueness: ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate is unique due to its specific substitution pattern and the presence of both the M-tolyl and methanol groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14;3-1(4)2(5)6/h2-5,11-14H,6-8H2,1H3;(H,3,4)(H,5,6)/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMFIQSPIVZEIL-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2CO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2CO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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